molecular formula C23H40NO6P B12567160 Hexadecyl methyl 4-nitrophenyl phosphate CAS No. 189635-44-7

Hexadecyl methyl 4-nitrophenyl phosphate

Cat. No.: B12567160
CAS No.: 189635-44-7
M. Wt: 457.5 g/mol
InChI Key: BFGORAJNYUYZBI-UHFFFAOYSA-N
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Description

Hexadecyl methyl 4-nitrophenyl phosphate is an organophosphorus compound characterized by its unique structure, which includes a hexadecyl chain, a methyl group, and a 4-nitrophenyl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl methyl 4-nitrophenyl phosphate can be synthesized through a multi-step process involving the esterification of 4-nitrophenol with hexadecyl methyl phosphate. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl methyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products:

Scientific Research Applications

Hexadecyl methyl 4-nitrophenyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in enzyme assays and as a substrate for studying phosphatase activity.

    Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying organophosphorus toxicity.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of hexadecyl methyl 4-nitrophenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphate group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The nitrophenyl group can also participate in redox reactions, influencing cellular signaling pathways .

Comparison with Similar Compounds

    Methyl paraoxon: Another organophosphorus compound with similar ester and nitrophenyl groups.

    Dimethyl 4-nitrophenyl phosphate: Shares the nitrophenyl phosphate moiety but differs in the alkyl chain length.

Uniqueness: Hexadecyl methyl 4-nitrophenyl phosphate is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and membrane permeability. This makes it particularly useful in applications requiring amphiphilic characteristics .

Properties

CAS No.

189635-44-7

Molecular Formula

C23H40NO6P

Molecular Weight

457.5 g/mol

IUPAC Name

hexadecyl methyl (4-nitrophenyl) phosphate

InChI

InChI=1S/C23H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-31(27,28-2)30-23-19-17-22(18-20-23)24(25)26/h17-20H,3-16,21H2,1-2H3

InChI Key

BFGORAJNYUYZBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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